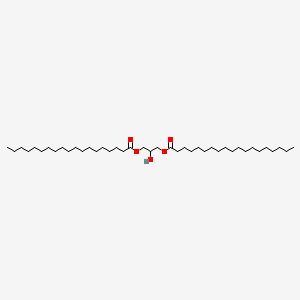

Dinonadecanoin

Descripción

Propiedades

IUPAC Name |

(2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZCJVIEISRCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(19:0/0:0/19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Analytical Methodologies for Dinonadecanoin Characterization and Quantification

State-of-the-Art Chromatographic Separation Techniques

Chromatography plays a pivotal role in separating complex lipid mixtures, enabling the identification and quantification of individual lipid species like Dinonadecanoin. Various chromatographic modes offer distinct advantages for lipid analysis, ranging from separating based on fatty acid chain length and saturation to resolving positional and stereoisomers.

High-Performance Liquid Chromatography (HPLC) in Glycerolipid Analysis

HPLC is a cornerstone technique for analyzing lipids due to its versatility, sensitivity, and ability to separate complex mixtures. For diacylglycerols, HPLC can be employed in different modes to achieve separation based on polarity, hydrophobicity, and stereochemistry.

Diacylglycerols can exist as stereoisomers, particularly if the fatty acid substituents at the sn-1 and sn-2 positions are different, or if the molecule itself possesses chiral centers. While this compound, with two identical saturated C19:0 chains, might have fewer stereoisomers compared to mixed-acid DAGs, the principle of chiral separation is crucial for comprehensive DAG analysis. Chiral HPLC utilizes chiral stationary phases (CSPs) that interact differentially with enantiomers, allowing their separation aocs.orgpsu.edu. Studies have demonstrated the resolution of diacylglycerol enantiomers, often after derivatization into more stable and detectable forms such as 3,5-dinitrophenylurethanes aocs.orgpsu.edunih.gov. These derivatives are then separated on CSPs, often those based on chiral polymers like (R)-(+)-1-(1-naphthyl)ethylamine bonded to silica aocs.orgnih.gov. Such methods are essential for understanding the stereospecific synthesis and metabolism of DAGs, as different stereoisomers can have distinct biological roles nih.gov. While specific studies on chiral HPLC of this compound are not extensively documented, the established methodologies for other DAGs are directly applicable aocs.orgpsu.edu.

Normal-Phase HPLC (NP-HPLC) : NP-HPLC separates compounds based on their polarity. In lipid analysis, it is effective for separating different lipid classes. For diacylglycerols, NP-HPLC can separate them from other lipid classes like triacylglycerols and phospholipids researchgate.net. It can also provide some separation of DAG molecular species based on the polarity influenced by fatty acid chain length and unsaturation. However, for detailed molecular species separation, especially of saturated fatty acids, reverse-phase methods are often preferred researchgate.net. NP-HPLC has been used for the separation of hydroxy and non-hydroxy neutral lipid classes, including diacylglycerols nih.gov. Furthermore, normal-phase chromatography is generally used to separate lipid classes, while reversed-phase chromatography is primarily used to separate molecules within a lipid class researchgate.net.

Reverse-Phase HPLC (RP-HPLC) : RP-HPLC separates compounds based on their hydrophobicity, making it highly effective for resolving lipid molecular species based on fatty acid chain length and degree of unsaturation. For diacylglycerols, RP-HPLC, typically using C18 or C30 stationary phases, can resolve species with different carbon chain lengths and double bond numbers researchgate.netupce.cznih.govresearchgate.net. The separation is achieved by gradient elution using mobile phases such as acetonitrile/isopropanol mixtures nih.govresearchgate.net. This mode is crucial for characterizing the specific fatty acid composition of DAGs, including saturated species like this compound, by analyzing their retention times upce.czresearchgate.net. RP-HPLC has also been used to separate positional isomers of DAGs, such as 1,2-DAG from 1,3-DAG researchgate.netresearchgate.net.

Chiral HPLC for this compound Stereoisomer Resolution

Gas Chromatography (GC) for Glyceride Profiling and Purity Assessment

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds, and it is widely used for lipid analysis after appropriate derivatization. For diacylglycerols, GC is often employed to determine fatty acid profiles and assess purity.

DAGs themselves are not sufficiently volatile for direct GC analysis and are thermally labile. Therefore, they are typically derivatized, most commonly to their trimethylsilyl (TMS) ethers or acetates, to increase their volatility and thermal stability psu.edujst.go.jpresearchgate.netnih.gov. Capillary GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), can then separate these derivatives based on their carbon numbers and degrees of unsaturation psu.edujst.go.jpresearchgate.netnih.gov. GC-MS, particularly using electron ionization (EI) or negative ion chemical ionization (NICI), provides structural information through fragmentation patterns, aiding in the identification of DAG molecular species and isomers researchgate.netnih.govnih.gov. For purity assessment, GC can quantify the proportion of the target DAG species relative to other lipids or impurities.

Two-Dimensional Liquid Chromatography (2D-LC) Approaches for Complex Lipid Mixtures

For highly complex lipidomic samples, one-dimensional chromatography may not provide sufficient resolution. Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power by coupling two different chromatographic modes, providing orthogonality in separation mechanisms. Common combinations in lipidomics include Reversed-Phase (RP) × Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal Phase (NP) × RP upce.czcsic.esresearchgate.netcsic.esresearchgate.net.

In a typical RP × HILIC setup, the first dimension (RP) separates lipids based on hydrophobicity (fatty acid chain length and unsaturation), while the second dimension (HILIC) separates them based on polarity (head group or lipid class) upce.czresearchgate.net. This approach allows for a more comprehensive characterization of lipid species within complex biological matrices. For DAGs, 2D-LC can provide improved resolution of molecular species and better discrimination between different lipid classes, thereby enhancing the accuracy of quantification and identification upce.czresearchgate.netcsic.es. The combination of different separation modes in 2D-LC is crucial for achieving the necessary peak capacity to resolve complex lipid mixtures researchgate.net.

Supercritical Fluid Chromatography (SFC) in Diacylglycerol Fractionation

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with organic co-solvents. SFC offers advantages such as rapid separation, reduced solvent consumption, and compatibility with MS detection nih.govmdpi.comspringernature.comoup.com. It is particularly effective for separating compounds based on polarity and can be used for lipid class fractionation nih.govmdpi.comoup.comnih.gov.

For diacylglycerols, SFC can be employed for preparative fractionation of lipid classes, allowing for the enrichment of specific lipid groups prior to detailed analysis by other techniques nih.govmdpi.com. SFC can separate lipids based on their polarity, and with appropriate stationary phases and mobile phase modifiers, it can resolve different lipid classes, including DAGs, from complex mixtures mdpi.comoup.comnih.gov. This fractionation capability can improve the sensitivity and depth of lipidomic analyses by reducing ion suppression and allowing for the detection of low-abundance species.

Compound List:

this compound

Diacylglycerol (DAG)

Nonadecanoic acid

Triacylglycerol (TAG)

Monoacylglycerol (MAG)

Phosphatidylcholine (PC)

Lysophosphatidylcholine (LPC)

Sphingomyelin (SM)

Cardiolipin (CL)

Bis(monoacylglycero)phosphate (BMP)

Alkylacylglycerol

Alkenylacylglycerol

Glycerol

Phospholipids

Fatty acids

Cholesterol esters

Plasmalogens (PFAMs)

N-acyl-ethanolamines (NAEs)

N-acyl-amino acids (NAAs)

Glycerophospholipids (GPLs)

Phosphatidylethanolamine (PE)

Phosphatidylinositol (PI)

Phosphatidylserine (PS)

Phosphatidic acid

1,3-diacylglycerol (1,3-DAG)

1,2-diacylglycerol (1,2-DAG)

2,3-diacylglycerol (2,3-DAG)

sn-1,2-diacylglycerol

sn-2,3-diacylglycerol

sn-1,3-diacylglycerol

sn-1,2-diacyl-sn-glycerol

sn-2,3-diacyl-sn-glycerol

sn-1,3-diacyl-sn-glycerol

1,2-diacyl-rac-glycerol

1,3-Dinonadecanoin

Sophisticated Mass Spectrometry Applications

Mass spectrometry-based techniques are indispensable for dissecting the molecular intricacies of lipids. These methods allow for the determination of molecular weight, elemental composition, and structural features through fragmentation patterns, providing a powerful toolkit for identifying and quantifying specific lipid species within complex biological matrices.

Targeted Mass Spectrometry Methodologies (e.g., Multiple Reaction Monitoring, Dynamic MRM)

Targeted mass spectrometry, particularly Multiple Reaction Monitoring (MRM) and its advanced variant, Dynamic MRM (dMRM), offers unparalleled sensitivity and selectivity for the quantification of specific lipid molecules. In MRM, a precursor ion (e.g., the molecular ion of this compound or its adduct) is selected, and then fragmented. Specific fragment ions, characteristic of the lipid's structure, are then monitored. For glycerides like this compound, a common strategy involves monitoring the neutral loss (NL) of constituent fatty acids. For instance, if this compound consists of two nonadecanoic acid (19:0) chains and an unspecified third fatty acid, MRM transitions would be set up to detect the precursor ion and product ions corresponding to the loss of these fatty acids. This approach allows for the precise quantification of this compound even in complex mixtures, with high throughput lcms.czlcms.czshimadzu.com.

Table 1: Representative MRM Transitions for Glyceride Analysis

| Lipid Class | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Fatty Acid) | Description | Reference |

| Triglyceride | [M+NH4]+ | [M+NH4-FA]+ | e.g., 16:0 (256.4) | Neutral loss of palmitic acid (16:0) | lcms.czshimadzu.com |

| Triglyceride | [M+NH4]+ | [M+NH4-FA]+ | e.g., 18:1 (282.4) | Neutral loss of oleic acid (18:1) | lcms.czshimadzu.com |

| Diacylglycerol | [M+Na]+ | [M+Na-FA]+ | e.g., 19:0 (298.5) | Neutral loss of nonadecanoic acid (19:0) | lcms.czshimadzu.com |

Note: Specific precursor and product ion m/z values are dependent on the exact molecular structure and adduct formation.

High-Resolution Mass Spectrometry (e.g., Fourier Transform Ion Cyclotron Resonance, Orbitrap) in Lipidomics

High-Resolution Mass Spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers, provide highly accurate mass measurements (sub-ppm accuracy) and superior resolving power nih.govnih.govresearchgate.net. This capability is critical for distinguishing isobaric lipids that may have the same nominal mass but different elemental compositions. In lipidomics, HRMS enables the confident identification of lipid species by accurately determining their molecular formulas. For this compound, HRMS can differentiate it from other lipids with similar masses, and in conjunction with tandem MS (MS/MS), it can provide detailed structural information, including the identification of fatty acid substituents. Orbitrap analyzers, often integrated into hybrid instruments, offer high resolution in both MS and MS/MS modes, enhancing the dynamic range and accuracy of lipid analysis nih.govmpi-cbg.de.

Direct Infusion Mass Spectrometry (Shotgun Lipidomics) for High-Throughput Analysis

Shotgun lipidomics is a powerful approach that bypasses chromatographic separation, allowing for direct infusion of lipid extracts into the mass spectrometer nih.govmdpi.com. This method is characterized by its high throughput and ability to analyze complex lipidomes rapidly. By employing various scanning modes, such as neutral loss scanning or precursor ion scanning, specific lipid classes or molecular species can be targeted. For glycerides like this compound, shotgun lipidomics can efficiently profile the diversity of fatty acid compositions and their distribution. The direct infusion strategy provides consistent ion concentrations, facilitating quantitative analysis, often using internal standards nih.govnih.govaocs.org.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) is fundamental for elucidating the detailed structure of lipids and for precise quantification. By fragmenting selected precursor ions, MS/MS generates characteristic fragment ions that reveal information about the fatty acid chains and their positions on the glycerol backbone. For this compound, MS/MS experiments can confirm the presence and identity of the nonadecanoic acid moieties. Techniques like Collision-Induced Dissociation (CID) are commonly used, but specialized methods such as OzID (ozone-induced dissociation) or photochemical derivatization (e.g., Paternò-Büchi reaction) can provide enhanced specificity for identifying double bond positions in unsaturated fatty acids nih.govnih.govbohrium.com. Furthermore, MSn (multiple stages of fragmentation) can provide even more detailed structural insights nih.gov. The choice of adduct ion (e.g., lithiated, sodiated, or ammoniated) can also influence fragmentation patterns and sensitivity, with lithiated adducts sometimes offering better positional information for fatty acids on the glycerol backbone umb.edu.

Table 2: MS/MS Fragmentation Strategies for Glyceride Structural Elucidation

| MS/MS Strategy | Principle | Information Gained | Application to this compound | Reference |

| CID | Collision-induced fragmentation of precursor ions. | Fatty acid neutral losses, acylium ions, fragment ions related to glycerol backbone. | Identification of constituent fatty acids (e.g., C19:0) and their presence. | nih.govumb.edu |

| MSn (e.g., MS3) | Fragmenting MS/MS product ions for further structural details. | Detailed fragmentation pathways, confirmation of specific linkages. | Deeper structural confirmation, distinguishing positional isomers. | nih.gov |

| OzID | Ozone-induced cleavage of double bonds. | Characteristic fragment ions indicating the position of double bonds. | Not directly applicable if this compound has saturated fatty acids, but useful for unsaturated analogs. | nih.gov |

| Paternò-Büchi Reaction | Photochemical reaction with carbonyls to derivatize double bonds. | C=C specific fragment ions revealing double bond location. | Similar to OzID, useful for unsaturated fatty acid components. | nih.gov |

Ion Mobility Mass Spectrometry (IM-MS) for Isobaric Separation and Selectivity Enhancement

Ion Mobility Mass Spectrometry (IM-MS) adds a gas-phase separation dimension based on an ion's size, shape, and charge, orthogonal to mass-to-charge ratio (m/z) nih.govrsc.orgrsc.org. This technique is particularly valuable in lipidomics for separating isobaric and isomeric lipids that are often indistinguishable by conventional MS alone. By measuring the Collision Cross Section (CCS), a physicochemical property related to an ion's three-dimensional structure, IM-MS can significantly enhance the confidence of lipid identification and improve the selectivity of analyses. For this compound and its potential isomers (e.g., differing in the position of fatty acid chains), IM-MS can provide distinct separation and CCS values, aiding in their unambiguous identification and quantification within complex biological samples nih.govrsc.orgnih.gov.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 653.60788 | 276.1 |

| [M+Na]+ | 675.58982 | 276.0 |

| [M+NH4]+ | 670.63442 | 276.7 |

| [M+K]+ | 691.56376 | 276.7 |

| [M-H]- | 651.59332 | 259.6 |

Data derived from predicted values. Actual experimental CCS values may vary. uni.lu

Time-of-Flight Mass Spectrometry (TOF-MS) in Glyceride Detection

Time-of-Flight Mass Spectrometry (TOF-MS), especially when coupled with a quadrupole (Q-TOF), offers a combination of high mass accuracy, sensitivity, and fast scanning speeds, making it suitable for glyceride detection frontiersin.orgnih.govmdpi.com. Q-TOF instruments can acquire both MS and MS/MS data in a single run, facilitating rapid profiling and identification of lipids. Laser Desorption/Ionization TOF-MS (LDI-TOFMS) has also been employed for rapid qualitative analysis and fingerprinting of triacylglycerols (TAGs) without the need for a matrix, simplifying sample preparation nih.gov. The ability of TOF-MS to accurately measure the mass-to-charge ratio of ions allows for the determination of elemental compositions, which is crucial for identifying specific glyceride species like this compound.

Compound List

this compound

Nonadecanoic acid (C19:0)

Glycerol

Triglyceride (TG)

Diacylglycerol (DG)

Phospholipids (PL)

Fatty acids (FA)

Palmitic acid (16:0)

Oleic acid (18:1)

Glyceryl trilinolenate (TG 54:9)

Lipid A

Dinonadecanoin Within Biochemical Pathway Research

Elucidation of Dinonadecanoin Metabolic Fates and Turnover Dynamics

The metabolic fate and turnover dynamics of this compound are intrinsically linked to the broader pathways governing diacylglycerol metabolism. DAGs are generally synthesized from phosphatidic acid (PA) through dephosphorylation, a process catalyzed by phosphatidate phosphatase (PAP) enzymes, such as lipins nih.govoup.comnih.gov. Once formed, DAGs can be further acylated to form triglycerides (TAGs) by diacylglycerol acyltransferases (DGATs) researchgate.netmdpi.comebi.ac.uk. Alternatively, DAGs can be phosphorylated by diacylglycerol kinases (DGKs) to regenerate phosphatidic acid, thereby participating in a cycle of lipid metabolism nih.govwikipedia.orgnih.gov.

While specific turnover data for this compound is not extensively detailed in the provided literature, general DAG turnover is understood to be rapid due to its role as a precursor for TAG synthesis and its signaling functions nih.gov. The specific fatty acid composition of a DAG, such as the saturated C19:0 chains in this compound, can influence the activity and specificity of the enzymes involved in its metabolism, potentially affecting its turnover rate oup.complos.org. For instance, some DGAT enzymes exhibit preferences for certain fatty acyl chain lengths oup.complos.org.

Enzymatic Biotransformation and Hydrolysis of this compound

The enzymatic transformation of this compound primarily involves its hydrolysis or further acylation. Lipases and acyltransferases are key enzymes in these processes.

Investigations into Lipase and Acyltransferase Activities

Lipases catalyze the hydrolysis of ester bonds in acylglycerols, breaking down triglycerides into DAGs and free fatty acids, or further hydrolyzing DAGs into monoacylglycerols (MAGs) and free fatty acids wikipedia.orgkit.edunih.govmdpi.com. While specific studies on lipases acting on this compound are not explicitly detailed, research indicates that lipases can exhibit specificity towards different fatty acid chain lengths oup.complos.orgresearchgate.net. Nonadecanoic acid (C19:0) has been used as a standard in lipase activity assays and as a substrate in various lipid modification studies, suggesting its compatibility with lipase activity nih.govfkit.hroup.com.

Acyltransferases, particularly diacylglycerol acyltransferases (DGATs) and phospholipid:diacylglycerol acyltransferases (PDATs), are responsible for the synthesis of TAGs from DAGs. These enzymes utilize acyl-CoA or phospholipids, respectively, as acyl donors researchgate.netmdpi.comebi.ac.ukresearchgate.net. DGAT enzymes are crucial in channeling fatty acids into TAG storage. Some DGATs, like CtDGAT2b, have shown preferential specificity towards saturated acyl species plos.org, which could include the nonadecanoyl chains of this compound. The specific activity of DGAT1 and DGAT2 isoforms can vary, impacting their efficiency in utilizing different DAG substrates ebi.ac.ukplos.org.

Identification of Novel Enzymes Interacting with Diacylglycerols

Research continues to identify novel enzymes that interact with diacylglycerols, expanding our understanding of DAG metabolism and signaling. For example, DIP2 has been identified as a regulator of diacylglycerol lipid homeostasis, involved in redirecting DAG subspecies flux towards triacylglycerols elifesciences.org. Studies on lipid metabolism in various organisms, including yeast and mammals, are uncovering new enzymes and pathways that govern DAG turnover and its role in cellular functions oup.comwikipedia.orgelifesciences.orgnih.gov. The identification of enzymes with specificities for particular fatty acid chain lengths or DAG structures remains an active area of research.

Precursor and Product Relationships within Glycerolipid Metabolic Networks

This compound, as a diacylglycerol, occupies a central position within the glycerolipid metabolic network. The synthesis of DAGs typically begins with glycerol-3-phosphate, which is sequentially acylated to form lysophosphatidic acid (LPA) and then phosphatidic acid (PA) mdpi.comnih.govoup.com. PA is subsequently dephosphorylated to yield DAG nih.govoup.comnih.gov.

Key Precursor-Product Relationships in Glycerolipid Metabolism:

The specific fatty acid composition of this compound, with its two nonadecanoyl chains, means it would be synthesized using nonadecanoyl-CoA as the acyl donor during the formation of PA and subsequently DAG. Its role as a precursor means that it can be converted into specific TAGs or phospholipids containing nonadecanoic acid. The metabolic network allows for the exchange of fatty acids through processes like "acyl editing," where fatty acids are transferred between different lipid pools, including DAG and phosphatidylcholine, before TAG synthesis researchgate.net.

Compound List

Occurrence and Functional Roles of Dinonadecanoin in Biological Systems and Research Models

Endogenous Presence and Distribution in Cellular and Subcellular Compartments

Direct evidence detailing the endogenous presence and specific distribution of Dinonadecanoin within cellular and subcellular compartments such as the plasma membrane, endoplasmic reticulum, mitochondria, or lipid droplets is not extensively reported in the provided literature. The primary context in which this compound appears is as an added internal standard during sample preparation for lipidomic analysis. This suggests that while related diglycerides are endogenous components of these cellular structures, this compound itself is utilized as an external reference rather than a naturally occurring metabolite whose distribution is being investigated.

Role in Experimental Models of Metabolic Regulation and Signaling Pathways

This compound plays a crucial role in experimental models by serving as an internal standard for the quantitative analysis of lipids involved in metabolic regulation and signaling pathways. For instance, it is used in studies investigating hepatic insulin signaling and de novo lipogenesis. In these contexts, the accurate measurement of endogenous diacylglycerols (DAGs) is critical for understanding metabolic dysregulation. By adding a known amount of this compound during sample extraction, researchers can compensate for variations in lipid recovery and analytical efficiency, thereby ensuring the reliability of quantitative data for other DAG species. This application is vital in experimental models aiming to elucidate the mechanisms of metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes. nih.govnih.govnih.govdiabetesjournals.orgresearchgate.netplos.org

Analysis in Complex Biological Matrices for Lipidomic Profiling

The application of this compound as an internal standard is widespread across various complex biological matrices. Researchers utilize it for lipidomic profiling in samples such as human fecal samples, skeletal muscle tissue, and glioblastoma cells. In the analysis of skeletal muscle, for example, this compound is employed to quantify diacylglycerol (DAG) species within different subcellular fractions, including the endoplasmic reticulum, lipid droplet, sarcolemma, mitochondria, and cytosol. Similarly, in studies of human fecal samples, it aids in the accurate quantification of glycerolipid standards. The consistent use of this compound across these diverse matrices underscores its utility in standardizing lipidomic measurements in challenging biological environments. diabetesjournals.orgplos.orgsochob.clatsjournals.orgnih.govuni-regensburg.de

Applications as an Internal Standard in Quantitative Biological Lipid Studies

This compound is extensively employed as an internal standard in quantitative biological lipid studies, particularly in conjunction with mass spectrometry techniques like LC-MS/MS and UPLC-MS/MS. Its purpose is to provide a reliable reference point for the accurate determination of lipid concentrations. By adding a known quantity of this compound to biological samples prior to lipid extraction and analysis, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response. This ensures the precision and accuracy of quantitative lipidomic data, which is essential for understanding complex biological processes and disease states. It is used in studies ranging from analyzing fatty acid composition in liver lipids to quantifying specific DAG molecular species in airway smooth muscle and in the characterization of biodiesel quality. nih.govnih.govnih.govdiabetesjournals.orgresearchgate.netplos.orgsochob.clatsjournals.orgnih.govuni-regensburg.devulcanchem.comgoogle.comgcms.czsissg.itresearchgate.netpubcompare.ai

Q & A

Q. Example Table :

| Synthesis Method | Yield (%) | Purity (GC-MS) | Stability (Oxidation Onset, °C) |

|---|---|---|---|

| Acid-Catalyzed | 78 | 98.5 | 145 |

| Enzymatic | 65 | 99.2 | 162 |

Addressing Peer Review Critiques

Q. How to respond to critiques about this compound’s relevance in contemporary biodiesel research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.